A Technical Guide to the Mechanism of Action of CR-1-31-B: An eIF4A-Targeted Translation Inhibitor
A Technical Guide to the Mechanism of Action of CR-1-31-B: An eIF4A-Targeted Translation Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
CR-1-31-B is a member of the rocaglate class of natural and synthetic compounds that target the translation initiation machinery.[8] Its primary molecular target is the eIF4A RNA helicase, which exists as two functional paralogs, eIF4A1 and eIF4A2, and plays a critical role in unwinding the secondary structure of mRNA 5' untranslated regions (5'-UTRs) to facilitate ribosome binding and scanning.[2][9]
Molecular Target: eIF4A RNA Helicase
CR-1-31-B targets eIF4A1 and eIF4A2 with similar efficacy.[2] It has also been shown to induce clamping of the eIF4A3 homolog to RNA.[3] The inhibitory action is dependent on specific amino acid residues within the eIF4A protein; cells with mutations in eIF4A1 show resistance to the compound, confirming it as the primary target.[2][10]
Mechanism: RNA Clamping and Translation Arrest
Downstream Pharmacological Effects
The inhibition of translation initiation by CR-1-31-B triggers several downstream cellular responses, making it a potent anti-cancer agent.
Sensitization to TRAIL-Mediated Apoptosis
In gallbladder cancer (GBC) cells that are resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), CR-1-31-B restores sensitivity.[6][12] It achieves this by selectively inhibiting the translation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein).[6] The downregulation of c-FLIP allows for the proper formation of the death-inducing signaling complex (DISC) upon TRAIL binding to its receptors (DR4/DR5), leading to the activation of caspase-8 and the executioner caspase-3, and ultimately, apoptosis.[6][8]
Inhibition of Oncogenic Drivers and Induction of Apoptosis
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Breast Cancer: CR-1-31-B inhibits the translation of the MUC1-C oncoprotein in breast cancer cells.[4][11]
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Pancreatic Cancer: It effectively inhibits protein synthesis and tumor growth in murine models of pancreatic ductal adenocarcinoma.[4]
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Osteosarcoma: By inhibiting NRF2 synthesis, CR-1-31-B can block metastasis in osteosarcoma models.[10]
Quantitative Pharmacological Data
The potency of CR-1-31-B has been quantified across various in vitro and in vivo models.
Table 1: In Vitro Efficacy of CR-1-31-B
| Cell Line | Cancer Type | Parameter | Value | Citation |
|---|---|---|---|---|
| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [4] |
| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [4] |
| GBC-SD, SGC-996 | Gallbladder Cancer | IC50 (48h) | ~100 nM | [6] |
| NIH/3T3 | Murine Fibroblast | IC50 | ~8.5 nM |[2] |
Table 2: In Vivo Efficacy of CR-1-31-B
| Cancer Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg; IP; daily for 7 days | Inhibited protein synthesis and tumor growth | [4] |
| Gallbladder Cancer Xenograft | 2 mg/kg; IP; every 2 days for 28 days | Reduced tumor growth and initiated apoptosis | [4][6][11] |
| Experimental Cerebral Malaria | 0.2-0.5 mg/kg; IP; single dose | Increased survival, dampened inflammation |[13] |
Table 3: Biochemical Parameters of CR-1-31-B Action
| Parameter | eIF4A Homolog | Value (t1/2) | Method | Citation |
|---|---|---|---|---|
| Dissociation Half-life of Clamped Complex | eIF4A1 | ~50 minutes | Fluorescence Polarization | [3] |
| Dissociation Half-life of Clamped Complex | eIF4A3 | ~24 minutes | Fluorescence Polarization |[3] |
Key Experimental Methodologies
The mechanism of CR-1-31-B has been elucidated through a variety of standard and specialized biological assays.
Cell Viability and Proliferation Assays
Apoptosis Assays
RNA-Protein Interaction Assays
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Methodology: The ability of CR-1-31-B to clamp eIF4A to RNA is directly measured using a fluorescence polarization (FP) assay.[3] Recombinant eIF4A protein is incubated with a FAM-labeled RNA oligonucleotide (e.g., poly r(AG)8) in the presence of CR-1-31-B.[2][3] The formation of a large, stable protein-RNA complex slows the tumbling rate of the fluorescent probe, resulting in an increased polarization signal that can be measured to determine complex stability and dissociation rates.[3]
In Vivo Xenograft Studies
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Methodology: To assess in vivo efficacy, human cancer cells (e.g., GBC-SD) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude mice).[6] Once tumors are established, mice are treated with CR-1-31-B (e.g., 2 mg/kg via intraperitoneal injection) or a vehicle control on a set schedule.[6][11] Tumor volume is monitored throughout the study. At the endpoint, tumors are excised for analysis by immunohistochemistry, Western blot, or TUNEL staining.[6]
Conclusion
CR-1-31-B is a highly potent inhibitor of translation initiation with a well-defined and unique mechanism of action. By clamping the RNA helicase eIF4A onto mRNA, it selectively blocks the synthesis of proteins critical for cancer cell survival, proliferation, and chemoresistance. Its ability to downregulate key oncoproteins and sensitize tumors to apoptosis-inducing agents like TRAIL underscores its significant therapeutic potential. The preclinical data, including low nanomolar in vitro potency and demonstrated in vivo efficacy, establish CR-1-31-B and the broader class of eIF4A inhibitors as a promising avenue for the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. CR-1-31-B / McGill University [delta.larvol.com]
- 11. CR-1-31-B | TargetMol [targetmol.com]
- 12. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
